2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide
Description
Overview of Fluorinated Organic Compounds
Fluorinated organic compounds represent a fundamental class of molecules characterized by the presence of carbon-fluorine bonds, which are among the strongest chemical bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole. The unique properties of these compounds stem from fluorine's distinctive characteristics as the most electronegative element in the periodic table, possessing an electronegativity value of 3.98. This exceptional electronegativity creates highly polarized carbon-fluorine bonds with dipole moments of 1.41 Debye units, fundamentally altering the electronic and physical properties of organic molecules. The carbon-fluorine bond length measures approximately 1.4 Angstroms, which is notably shorter than bonds formed between carbon and other halogens, contributing to the thermal and chemical stability observed in fluorinated compounds.
The van der Waals radius of fluorine measures only 1.47 Angstroms, remarkably similar to hydrogen's radius of 1.2 Angstroms, allowing fluorine substitution to occur without significant steric interference in most organic frameworks. This minimal steric impact, combined with the short bond length, explains the absence of steric strain in polyfluorinated compounds and contributes to their exceptional thermal stability. Furthermore, fluorine substituents in polyfluorinated molecules effectively shield the carbon skeleton from potential attacking reagents, providing additional chemical stability that has made these compounds invaluable in diverse applications ranging from pharmaceuticals to materials science. The lowest polarizability of fluorine among all atoms, measured at 0.56 × 10⁻²⁴ cubic centimeters, further distinguishes fluorinated compounds from their non-fluorinated counterparts.
The significance of fluorinated organic compounds extends beyond their intrinsic stability properties. These molecules find extensive applications in oil and water repellents, pharmaceuticals, refrigerants, and specialized reagents for catalytic processes. However, the persistence of certain fluorinated compounds has also raised environmental concerns due to their contributions to ozone depletion, global warming potential, bioaccumulation tendencies, and associated toxicity profiles. The specialized handling techniques required for fluorinating agents and fluorinated products have led to the development of dedicated methodologies within organofluorine chemistry, establishing this field as a distinct discipline requiring specific expertise and equipment.
Significance of Trifluoroacetamides in Chemical Research
Trifluoroacetamides constitute a particularly important subset of fluorinated organic compounds, distinguished by their unique conformational properties and synthetic versatility. Recent research has demonstrated that tertiary trifluoroacetamides exist as equilibrated E-amide and Z-amide conformers in solution, with sophisticated nuclear magnetic resonance spectroscopy techniques enabling detailed stereochemical analysis of these conformational isomers. The conformational behavior of trifluoroacetamides has been extensively investigated through one-dimensional and two-dimensional proton-fluorine heteronuclear Overhauser effect spectroscopy experiments, revealing intricate through-space spin-spin coupling patterns that provide valuable structural information.
The stereochemical analysis of trifluoroacetamide derivatives has revealed that these compounds predominantly adopt the E-amide conformation, a preference confirmed through density functional theory calculations and X-ray crystallographic analyses. This conformational preference has significant implications for the biological activity and molecular recognition properties of trifluoroacetamide-containing compounds. The ability to distinguish between E-amide and Z-amide conformers through nuclear magnetic resonance spectroscopy has proven invaluable for structural determination, particularly in cases where conventional analytical methods prove insufficient.
The synthetic utility of trifluoroacetamides extends to their role as versatile reagents in organic synthesis, particularly in the preparation of fluorinated amides that serve as valuable intermediates in pharmaceutical development. These compounds function as effective derivatizing agents for the analysis of amino acids and other polar compounds, significantly enhancing their detectability in chromatographic techniques. The unique properties of trifluoroacetamides make them especially useful in drug formulation, where they contribute to improved bioavailability and enhanced molecular stability. Additionally, these compounds find applications in the development of fluorinated polymers that exhibit exceptional thermal and chemical resistance, making them suitable for high-performance materials applications.
Historical Development of Trifluoromethyl-Containing Compounds
The historical development of trifluoromethyl-containing compounds traces back to early investigations in organofluorine chemistry, where researchers recognized the potential of fluorine incorporation to modify biological and physical properties of organic molecules. The evolution of synthetic methodologies for introducing trifluoromethyl groups has been driven by the growing recognition that approximately thirty percent of pharmaceutical compounds and fifty percent of crop protection products under development contain fluorine atoms. This statistical trend reflects the profound impact of fluorine substitution on molecular properties, particularly in conferring differentiating biological activities that make fluorine insertion highly attractive for pharmaceutical and agrochemical applications.
Classical synthetic approaches to trifluoromethyl-containing compounds emerged through halogen exchange reactions, which were developed as early as the 1930s for the synthesis of aromatic compounds bearing trifluoromethyl substituents. The Balz-Schiemann reaction and aromatic halogen exchange reactions became fundamental methodologies for preparing trifluoromethyl-substituted intermediates, enabling the commercial-scale production of aromatic building blocks with defined fluorine content. These early synthetic developments laid the foundation for the sophisticated fluorination chemistry that characterizes contemporary organofluorine research.
The industrial significance of trifluoromethyl-containing compounds became increasingly apparent as manufacturers recognized their utility in diverse applications ranging from inhalation anesthetics to non-steroidal anti-inflammatory drugs, antibacterial agents, and insecticides. The development of specialized synthetic routes for commercial fluorinated molecules has been driven by the need for cost-competitive processes that maintain stringent health, safety, and environmental standards. Modern synthetic chemistry has evolved to encompass direct fluorination methodologies, gas and liquid phase fluorination techniques, and photo-oxidation processes that enable access to complex fluorinated molecular architectures.
The contemporary landscape of trifluoromethyl chemistry reflects decades of methodological advancement and deepening understanding of structure-activity relationships in fluorinated compounds. The recognition that fluorine substitution can create compounds that are sterically similar to their non-fluorinated counterparts while exhibiting dramatically different electronic properties has led to the concept of fluorine as a "mimic" element. This biomimetic potential, combined with the metabolic resistance conferred by strong carbon-fluorine bonds, has positioned trifluoromethyl-containing compounds as essential components in modern drug discovery and development programs.
Research Objectives and Scope
The systematic investigation of 2,2,2-Trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide encompasses multiple research dimensions aimed at elucidating its fundamental chemical properties, conformational behavior, and potential applications in contemporary chemical research. The primary research objectives include comprehensive characterization of the compound's molecular structure, detailed analysis of its conformational preferences, and evaluation of its synthetic utility as a building block for more complex fluorinated architectures. The molecular weight of 257.13 grams per mole and the presence of six fluorine atoms within a compact molecular framework make this compound particularly interesting for studies investigating the cumulative effects of multiple fluorine substitutions.
Structural characterization efforts have focused on determining the precise three-dimensional arrangement of atoms within the molecule, with particular attention to the relative orientations of the trifluoromethyl and trifluoroacetyl substituents. Crystallographic studies have provided definitive structural information, revealing the solid-state conformation and intermolecular packing arrangements that influence the compound's physical properties. Complementary solution-phase studies utilizing advanced nuclear magnetic resonance techniques have elucidated the dynamic conformational behavior of the molecule in various solvent environments, providing insights into the flexibility and preferred conformational states accessible under physiological conditions.
The scope of research encompasses detailed investigation of synthetic methodologies for preparing this compound and related derivatives, with emphasis on developing efficient, scalable routes that minimize environmental impact while maximizing product yield and purity. Comparative studies with analogous compounds bearing different substitution patterns have provided valuable structure-activity relationships that guide the design of new fluorinated molecules with tailored properties. The research program also includes extensive characterization of physical and chemical properties, including thermal stability, solubility profiles, and reactivity patterns under various conditions.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-2-1-3-6(4-5)16-7(17)9(13,14)15/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZXBKBYXXJXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183667 | |
| Record name | Acetanilide, 2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-73-8 | |
| Record name | Acetanilide, 2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC406422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2,2,2-trifluoro-3'-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis
The synthesis of 2,2,2-Trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the acylation of an aromatic amine with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction proceeds as follows:
-
- 3-(Trifluoromethyl)aniline (aromatic amine)
- Trifluoroacetyl chloride or trifluoroacetic anhydride
-
- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane are commonly used.
- Base: Pyridine or triethylamine is added to neutralize the hydrochloric acid generated during the reaction.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (30–50°C).
-
- The aromatic amine is dissolved in the solvent.
- Trifluoroacetyl chloride or trifluoroacetic anhydride is added dropwise under stirring.
- The mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
Work-Up :
- The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
- The organic phase is dried over anhydrous magnesium sulfate and evaporated to yield the crude product.
Reaction Optimization
Parameters Affecting Yield
To maximize the yield and purity of the compound, several parameters must be optimized:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetonitrile or dichloromethane |
| Base | Pyridine (preferred) or triethylamine |
| Temperature | 30–50°C |
| Reaction Time | 6–12 hours |
| Purification | Recrystallization in ethanol-water mixture |
Industrial Production
Large-Scale Synthesis
Industrial synthesis follows similar procedures but employs continuous flow reactors to enhance efficiency:
-
- Reactants are fed into a reactor where temperature and pressure are tightly controlled.
- Automated systems monitor reaction progress using real-time spectroscopy methods like FTIR.
-
- Higher yield due to precise control over reaction conditions.
- Reduced waste generation compared to batch processes.
Purification Techniques
Recrystallization
Recrystallization remains the primary method for purifying this compound. The following steps are involved:
- Dissolve the crude product in hot ethanol.
- Slowly cool the solution to room temperature and then chill it in an ice bath.
- Filter the precipitated crystals and dry them under vacuum.
Chromatography
For smaller-scale preparations, column chromatography using silica gel can be employed:
Analytical Characterization
The purity and identity of this compound are confirmed using various analytical techniques:
| Technique | Key Features |
|---|---|
| NMR Spectroscopy | Peaks for trifluoromethyl groups at ~120 ppm. |
| IR Spectroscopy | Amide C=O stretch at ~1680 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak at m/z = 257. |
Summary Table: Preparation Overview
| Step | Description | Key Details |
|---|---|---|
| Reactants | 3-(Trifluoromethyl)aniline, trifluoroacetyl chloride | Aromatic amine reacts with acylating agent |
| Solvent | Acetonitrile or dichloromethane | Enhances solubility and reactivity |
| Base | Pyridine | Neutralizes byproducts |
| Temperature | 30–50°C | Prevents decomposition |
| Purification | Recrystallization | Ethanol-water mixture preferred |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In the field of organic synthesis, 2,2,2-trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide serves as a versatile building block for the synthesis of complex organic molecules. Its trifluoromethyl groups can facilitate various reactions, including nucleophilic substitutions and radical reactions, leading to the formation of novel compounds with potential biological activities .
Biology
The compound has been investigated for its role as a biochemical probe in enzyme studies. Research indicates that the trifluoromethyl group enhances interactions with hydrophobic pockets in proteins, potentially allowing for the modulation of enzyme activities and receptor functions. This property makes it suitable for studying enzyme mechanisms and protein interactions.
Case Study Example :
- A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .
Medicine
The therapeutic potential of this compound has been explored in various medical contexts:
- Anticancer Activity : Preliminary research has shown that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in HeLa (cervical cancer) and MCF7 (breast cancer) cells.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against resistant bacterial strains. Studies indicate that it possesses activity against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2,2-Trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide
- CAS No.: 2946-73-8
- Molecular Formula: C₉H₅F₆NO
- Molecular Weight : 257.13 g/mol
- Structure : Features a trifluoroacetyl group bonded to an aromatic amine substituted with a trifluoromethyl group at the meta position.
Key Properties :
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and trifluoroacetyl (-COCF₃) groups enhance metabolic stability and influence electronic properties, making the compound resistant to hydrolysis and oxidative degradation .
- Applications : Primarily investigated in agrochemical and pharmaceutical research, particularly as a precursor or active ingredient in insect repellents and fungicides .
Comparison with Structurally Similar Compounds
Trifluoromethylphenyl Acetamides (TFMPAs)
These compounds share the N-phenylacetamide backbone with trifluoromethyl substituents but differ in substituent positions and functional groups.
Key Findings :
Chloroacetamide Herbicides
These compounds share the acetamide core but replace trifluoromethyl groups with chloro and alkyl/aryl substituents.
Key Differences :
N-[3-(Trifluoromethyl)phenyl]acetamide Derivatives
Variants with modified acetyl or amine substituents:
Structural Insights :
- Acetyl Group Modifications: Piperazinyl or phenoxy groups introduce hydrogen-bonding or bulkiness, altering solubility and target affinity .
- Phenyl Substitutions : Hydroxyl groups (e.g., 1212897-03-4) enhance polarity, favoring pharmacokinetic profiles .
Data Tables
Table 1: Toxicity and Bioactivity Comparison
| Compound | pLD₅₀ (Mouse) | Repellent MED (μmol/cm²) | Fungicidal Activity (vs. Phomopsis obscurans) |
|---|---|---|---|
| 2946-73-8 (meta-CF₃) | 2.49 | Moderate | Active |
| 4c (ortho-CF₃) | 2.74 | 0.039 (Most potent) | Most potent |
| DEET | N/A | 0.091 | N/A |
Table 2: Structural and Supplier Data
| Compound | Molecular Formula | Supplier | Purity | Status |
|---|---|---|---|---|
| 2946-73-8 | C₉H₅F₆NO | CymitQuimica | >99% | Discontinued |
| 403-97-4 | C₁₆H₁₃ClF₃NO₂ | Multiple | Not reported | Available |
Biological Activity
2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant and antifungal properties, supported by relevant research findings and data.
- Chemical Formula : C₁₃H₈F₆N
- Molecular Weight : 257.133 g/mol
- Storage Conditions : Ambient temperature
Anticonvulsant Activity
Research has indicated that compounds with trifluoromethyl groups exhibit significant anticonvulsant activity. A study evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including those with trifluoromethyl substitutions. The findings are summarized in the table below.
| Compound | Dose (mg/kg) | MES Protection | 6-Hz Model Protection |
|---|---|---|---|
| 14 | 100 | Yes | Yes |
| 19 | 300 | Yes | Yes |
| 24 | 100 | Yes | No |
The study reported that the introduction of fluorine atoms significantly enhances the anticonvulsant activity of these compounds by improving metabolic stability and increasing lipophilicity, which facilitates better distribution to the central nervous system (CNS) .
Antifungal Activity
In addition to its anticonvulsant properties, this compound has been evaluated for antifungal activity. A study focusing on trifluoromethylphenyl amides demonstrated their efficacy against various fungal species. The results are summarized in the following table:
| Compound ID | Fungal Species | Activity Level |
|---|---|---|
| 7a | Colletotrichum acutatum | Strong |
| 7b | Botrytis cinerea | Moderate |
| 7c | Fusarium oxysporum | Weak |
The compound 7a , identified as 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide , exhibited the strongest antifungal activity against Colletotrichum acutatum and Phomopsis viticola. The study highlighted that the trifluoromethyl substitution plays a crucial role in enhancing the bioactivity of these compounds .
The biological activities of trifluoromethyl-substituted compounds can be attributed to several factors:
- Electronegativity : The high electronegativity of fluorine alters the electronic properties of the molecule, potentially enhancing binding affinity to biological targets.
- Lipophilicity : Increased lipophilicity improves the ability of compounds to penetrate cellular membranes, which is critical for CNS-targeted therapies.
- Metabolic Stability : The C-F bond's strength provides resistance to metabolic degradation, allowing for prolonged action within biological systems .
Case Studies
Several case studies have documented the efficacy of trifluoromethyl-substituted compounds in clinical and preclinical settings:
- Anticonvulsant Screening : In a controlled study involving mouse models, compounds with trifluoromethyl substitutions showed significant protection against induced seizures in both the MES and 6-Hz models, indicating their potential as therapeutic agents for epilepsy .
- Fungicidal Testing : A series of trifluoromethylphenyl amides were tested against various fungal pathogens, revealing promising results that support further development for agricultural applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,2,2-trifluoro-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling trifluoroacetic acid derivatives with substituted anilines. For example, intermediates like (R)-2,2,2-trifluoro-N-(3-hydroxy-3-(3-hydroxyphenyl)propyl)acetamide (CAS 1141779-92-1) are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Optimization includes controlling reaction temperature (e.g., 0–5°C for sensitive intermediates) and using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Purity is ensured via recrystallization in ethanol/water mixtures .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : ¹H and ¹⁹F NMR are critical for confirming substituent positions. For instance, in related trifluoromethylphenyl acetamides, the trifluoromethyl group (-CF₃) exhibits distinct ¹⁹F NMR signals at δ -62 to -65 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) show downfield shifts (δ 7.5–8.2 ppm), while acetamide protons resonate at δ 2.1–2.3 ppm . Multiplicity patterns in ¹H NMR (e.g., doublets for para-substituted aromatic protons) help differentiate isomers .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis, achieving ≥95% purity for research-grade material . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolytic stability is tested in buffered solutions (pH 1–13) to identify labile bonds (e.g., amide hydrolysis under acidic conditions) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from impurities or assay variability. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For example, if one study reports cytotoxicity (IC₅₀ = 10 μM) while another shows no effect, verify compound integrity via HPLC-MS and test in identical cell lines under controlled conditions (e.g., serum-free media to exclude protein-binding artifacts) .
Q. What strategies guide the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic substitution on the phenyl ring and acetamide moiety is key. For example:
- Replace -CF₃ with -Cl or -OCH₃ to assess electronic effects.
- Introduce methyl groups to the acetamide chain to study steric hindrance.
Derivatives like N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide (CAS CDS000703) and 4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (CAS OTV000205) provide insights into pharmacophore requirements . Biological testing in dose-response formats (0.1–100 μM) identifies critical substituents .
Q. How can X-ray crystallography resolve challenges in structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths and angles, critical for confirming regiochemistry. For example, a related acetamide derivative (C₁₃H₁₁ClF₃NO₂) crystallizes in a triclinic system (space group P1), with unit cell parameters a = 8.4408 Å, b = 9.385 Å, c = 9.455 Å, and angles α = 64.599°, β = 80.727°, γ = 89.756°. Hydrogen-bonding networks (N-H···O=C) stabilize the crystal lattice, validated via SHELXL refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
